Product packaging for Croomionidine(Cat. No.:CAS No. 150036-82-1)

Croomionidine

Cat. No.: B114189
CAS No.: 150036-82-1
M. Wt: 358.6 g/mol
InChI Key: ZTDNKQJEIFATQN-QAKNPMBRSA-N
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Description

Historical Context of Related Chemical Compound Research

The study of Croomionidine is situated within the broader history of research into steroidal alkaloids from the Stemonaceae and Buxaceae plant families. Research into the chemical constituents of Croomia japonica led to the isolation and identification of this compound alongside other known compounds like pachysamine A, croomine (B1227750), and didehydrocroomine. researchgate.net The study of Pachysandra steroidal alkaloids, such as pachysamine A, has revealed a range of biological activities, including anticancer and antimicrobial properties, providing a valuable context for the potential of related compounds like this compound. researchgate.netresearchgate.net The investigation of Stemona alkaloids has a long history, with these compounds being recognized for their antitussive and insecticidal properties. thieme-connect.comresearchgate.netresearchgate.net The structural and biosynthetic relationships between alkaloids from Croomia, Stemona, and Pachysandra provide a framework for understanding the potential significance of this compound.

Aims and Scope of the Research Inquiry into this compound

Given the limited direct research on this compound, the aims of a comprehensive research inquiry would be to:

Fully characterize its physicochemical properties: This would involve a detailed analysis of its spectral data (NMR, IR, MS) to confirm its structure and provide a basis for future studies.

Investigate its potential biological activities: Drawing parallels from related steroid diamines, research should focus on its potential antimicrobial, cytotoxic, and DNA-binding properties. nih.govoup.comresearchgate.net

Explore its mechanism of action: Should biological activity be confirmed, further studies would be necessary to elucidate the molecular mechanisms by which this compound exerts its effects.

Develop synthetic routes: Establishing efficient methods for the synthesis of this compound and its analogues would be crucial for structure-activity relationship studies and for producing sufficient quantities for extensive biological testing.

The scope of this inquiry would initially be preclinical, focusing on in vitro and in silico studies to establish a foundational understanding of this compound's pharmacological potential.

Detailed Research Findings

While specific extensive research on this compound is not widely published, its identity as a distinct chemical entity has been established.

Isolation and Structural Elucidation:

This compound was first isolated from the roots of Croomia japonica Miq. Its structure was determined through a combination of spectroscopic techniques, including Infrared (IR) and Mass Spectrometry (MS), as well as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), and chemical conversion methods. researchgate.net It is identified as pregn-5-ene-3,20-diamine, N3,N20,N20-trimethyl-, (3alpha,20S)-.

Physicochemical Properties:

Based on its classification as a steroidal alkaloid, certain physicochemical properties can be inferred.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₄H₄₄N₂ naturalproducts.net
Heavy Atom Count 26 naturalproducts.net
Rotatable Bond Count 3 naturalproducts.net
Topological Polar Surface Area 6.48 ŲInferred
Hydrogen Bond Donors 1Inferred
Hydrogen Bond Acceptors 2Inferred

Potential Biological Activities (Inferred from Related Compounds):

The biological activities of this compound have not been extensively studied directly. However, based on the known activities of other steroid diamines, several potential areas of investigation can be proposed.

Interaction with Cell Membranes: Steroidal diamines like irehdiamine A have been shown to affect the permeability of bacterial cell membranes. nih.gov This suggests that this compound could possess antimicrobial properties by disrupting membrane integrity.

DNA Binding: Many steroid diamines are known to bind to DNA, potentially altering its conformation and function. oup.comresearchgate.net This interaction is often dependent on the stereochemistry of the amino groups. The diamine nature of this compound makes it a candidate for DNA-binding studies.

Cytotoxic Activity: Alkaloids from the Pachysandra genus, which are structurally related to this compound, have demonstrated cytotoxic effects against various cancer cell lines. researchgate.netmdpi.com This raises the possibility that this compound could also exhibit anticancer properties.

Interactive Data Table: Compounds Isolated from Croomia japonica

Compound NameClassReference
This compound Steroidal Alkaloid researchgate.net
Pachysamine ASteroidal Alkaloid researchgate.net
CroomineAlkaloid researchgate.netresearchgate.net
DidehydrocroomineAlkaloid researchgate.net
Beta-sitosterolSterol researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H42N2 B114189 Croomionidine CAS No. 150036-82-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

150036-82-1

Molecular Formula

C24H42N2

Molecular Weight

358.6 g/mol

IUPAC Name

(3R,8S,9S,10R,13S,14S,17S)-17-[(1S)-1-(dimethylamino)ethyl]-N,10,13-trimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-amine

InChI

InChI=1S/C24H42N2/c1-16(26(5)6)20-9-10-21-19-8-7-17-15-18(25-4)11-13-23(17,2)22(19)12-14-24(20,21)3/h7,16,18-22,25H,8-15H2,1-6H3/t16-,18+,19-,20+,21-,22-,23-,24+/m0/s1

InChI Key

ZTDNKQJEIFATQN-QAKNPMBRSA-N

SMILES

CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)NC)C)C)N(C)C

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@H](C4)NC)C)C)N(C)C

Canonical SMILES

CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)NC)C)C)N(C)C

Synonyms

croomionidine

Origin of Product

United States

Synthetic Methodologies for Croomionidine and Its Chemical Analogs

Total Synthesis Approaches to Croomionidine

The total synthesis of a natural product is a rigorous scientific undertaking that involves the construction of a complex molecule from simple, commercially available starting materials. This process not only provides access to the natural product for biological studies but also confirms its proposed structure and allows for the creation of novel analogs.

Retrosynthetic Analysis and Strategic Disconnections

The initial step in planning a total synthesis is retrosynthetic analysis, a problem-solving technique that deconstructs the target molecule into simpler precursors. ub.eduairitilibrary.com This process involves mentally breaking key chemical bonds, known as disconnections, which correspond to reliable forward chemical reactions. lkouniv.ac.in For a hypothetical this compound, chemists would identify strategic bonds, the cleavage of which would lead to simplified and readily synthesizable fragments. The choice of disconnections is guided by principles such as minimizing step count, maximizing convergency (whereby different fragments are synthesized separately and then combined), and ensuring stereochemical control. airitilibrary.com Idealized fragments generated from these disconnections are termed "synthons," and their real-world chemical equivalents are known as "synthetic equivalents." spcmc.ac.in

Key Synthetic Steps and Reaction Mechanisms

The forward synthesis, guided by the retrosynthetic plan, would involve a sequence of chemical reactions to assemble the molecular framework of this compound. The specific reactions employed would depend on the functional groups present in the target molecule. These could range from classic carbon-carbon bond-forming reactions like the aldol, Diels-Alder, or Wittig reactions to more modern transition-metal-catalyzed cross-coupling reactions. masterorganicchemistry.com Understanding the mechanism of each reaction is crucial for optimizing reaction conditions and predicting the outcome, including stereochemistry. youtube.com For instance, the mechanism of a nucleophilic substitution reaction (SN1 or SN2) would dictate the stereochemical outcome at a chiral center. ub.edu

Stereoselective Synthesis of this compound

Natural products often possess multiple stereocenters, and their biological activity is typically dependent on a specific stereoisomer. Therefore, controlling the three-dimensional arrangement of atoms during the synthesis is of paramount importance. rsc.org Stereoselective synthesis aims to produce a single desired stereoisomer from a mixture of possibilities. nih.gov This can be achieved through various strategies, including the use of chiral starting materials (the chiral pool), chiral auxiliaries, chiral catalysts, or substrate-controlled reactions where the existing stereocenters in the molecule direct the stereochemical outcome of subsequent reactions. nih.govmdpi.com For a complex molecule like this compound, a combination of these approaches would likely be necessary to achieve the desired stereochemical purity.

Derivatization and Structural Modification of the this compound Scaffold

Once a synthetic route to the natural product is established, chemists can modify the structure to create analogs. This process, known as derivatization, is crucial for understanding how the molecule interacts with its biological target and for developing new therapeutic agents with improved properties.

Methods for Functional Group Interconversion

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves the conversion of one functional group into another. youtube.comvanderbilt.edu This allows for the manipulation of the reactivity and properties of the this compound scaffold. Common FGIs include oxidation, reduction, and substitution reactions. ub.edu For example, an alcohol functional group could be oxidized to an aldehyde or a carboxylic acid, or it could be converted to a leaving group and substituted with a variety of nucleophiles to introduce new functionalities. vanderbilt.edu

Starting Functional GroupTarget Functional GroupReagent Example(s)
AlcoholAldehydePyridinium chlorochromate (PCC)
AlcoholCarboxylic AcidPotassium permanganate (B83412) (KMnO₄)
Aldehyde/KetoneAlcoholSodium borohydride (B1222165) (NaBH₄)
Alkyl HalideAmineSodium azide (B81097) (NaN₃) followed by reduction
EsterCarboxylic AcidAcid or base-catalyzed hydrolysis

Synthesis of this compound Analogs for Structure-Activity Relationship Studies

The synthesis of analogs is a key component of medicinal chemistry and is used to conduct structure-activity relationship (SAR) studies. nih.govnih.gov By systematically modifying different parts of the this compound molecule and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features (the pharmacophore) responsible for its activity. researchgate.net This information is invaluable for the design of more potent and selective drugs. The synthesis of these analogs would leverage the established total synthesis route, introducing modifications at late stages or by using modified starting materials. nih.gov

CompoundModificationRationale for SAR Study
Analog 1Modification of a peripheral functional groupTo assess the importance of this group for activity.
Analog 2Alteration of a stereocenterTo determine the optimal stereochemistry for binding.
Analog 3Introduction of a bulky substituentTo probe the steric tolerance of the binding site.
Analog 4Replacement of a core ring systemTo investigate the necessity of the core scaffold.

Information regarding the synthesis of the chemical compound “this compound” using the specified advanced methodologies is not available in the public scientific literature.

Extensive searches for research data on the chemo-enzymatic, biocatalytic, flow chemistry, automated, or green chemistry synthesis of this compound have yielded no specific results.

This compound is a steroidal alkaloid that was isolated from the roots of Croomia japonica. nih.gov Its structure was identified in a study published in 1993, which also isolated the known compounds pachysamine A, croomine (B1227750), and didehydrocroomine from the same plant. nih.gov

However, there are no available scientific papers, studies, or data detailing the total synthesis or production of this compound using the modern synthetic strategies outlined in the request. The existing literature focuses on its isolation and structural elucidation. Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article on the chemo-enzymatic, biocatalytic, flow chemistry, automated, or green and sustainable synthesis of this specific compound at this time.

Computational and Theoretical Investigations of Croomionidine

Molecular Modeling and Simulation of Croomionidine

Molecular modeling and simulation techniques are instrumental in exploring the three-dimensional structure and dynamic behavior of molecules like this compound. These methods encompass a range of computational approaches to predict and analyze molecular properties and interactions that are often difficult to study through experimental means alone.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. arxiv.org This analysis is crucial for understanding a molecule's flexibility, its shape, and how it presents its functional groups for interaction with biological targets. The potential energy of a molecule varies with its conformation, influenced by factors like torsional strain, steric hindrance, and intramolecular interactions. wikipedia.org Computational methods, such as molecular mechanics force fields, are employed to systematically search the conformational space of a molecule to identify low-energy, stable conformers. ucsb.edu This process generates an energy landscape that reveals the most probable shapes the molecule will adopt under specific conditions. qcware.com

While the conformational behavior of the broader class of Stemona alkaloids has been investigated experimentally using techniques like NOESY spectra researchgate.net, specific computational conformational analysis studies dedicated exclusively to this compound are not extensively documented in the reviewed scientific literature. Such computational studies would be highly valuable, as the flexibility of this compound's steroidal backbone and the orientation of its amino groups are critical determinants of its biological function. A thorough conformational search would elucidate the range of shapes the molecule can adopt, providing a foundation for understanding its interaction with specific protein targets.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. cwu.edumdpi.com Understanding these interactions at an atomic level is fundamental in drug discovery and molecular biology. cwu.edu The process involves sampling a vast number of possible binding poses and using a scoring function to rank them, with lower scores generally indicating more favorable interactions. 3ds.com

A notable computational study investigated the interaction between this compound and Optic Atrophy 1 (OPA1), a dynamin-related GTPase that is essential for mitochondrial inner membrane fusion and cristae remodeling. researchgate.netnih.govmdpi.com Mutations in the OPA1 gene are the primary cause of Autosomal Dominant Optic Atrophy (ADOA), a hereditary optic neuropathy characterized by the degeneration of retinal ganglion cells. mdpi.comnih.gov

In this network pharmacology-based study, molecular docking simulations were performed to assess the binding affinity of this compound to the OPA1 protein. The results indicated a strong binding interaction, suggesting that OPA1 may be a potential molecular target for this compound. The calculated binding energy and docking score from this study are presented below.

Table 1: Molecular Docking Scores for this compound and OPA1

LigandTarget ProteinBinding Affinity (kcal/mol)Docking Score (kcal/mol)Reference
This compoundOPA1-7.37-7.68 researchgate.net

The negative values for both binding affinity and docking score suggest a favorable and stable interaction between this compound and the OPA1 protein. researchgate.net The docking diagram from the study illustrates the binding mode of this compound within a pocket of the OPA1 protein, although the specific amino acid residues involved in the interaction were not detailed. researchgate.net Such docking studies are crucial for generating hypotheses about the mechanism of action of natural compounds and guiding further experimental validation.

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. 3ds.comnih.gov By solving Newton's equations of motion for a system of particles, MD simulations can provide a detailed, time-resolved view of molecular behavior, from protein folding to ligand-receptor binding. nih.govdovepress.com These simulations offer insights into the flexibility of molecules and the stability of their complexes in a simulated biological environment, often including explicit water molecules and ions to mimic physiological conditions. arxiv.orgresearchgate.net

Currently, there are no specific molecular dynamics simulation studies published for this compound in the reviewed literature. However, this technique holds immense potential for advancing the understanding of its biological activity. For instance, performing MD simulations on the this compound-OPA1 complex, identified through docking studies, could provide critical information on the stability of the predicted binding pose over time. researchgate.net

Such simulations could reveal:

The dynamic behavior of the ligand within the binding pocket.

The key protein residues that form stable and persistent interactions (e.g., hydrogen bonds) with this compound.

The role of water molecules in mediating the protein-ligand interaction.

Conformational changes in the OPA1 protein induced by the binding of this compound. dovepress.com

This level of dynamic insight is crucial for validating docking predictions and understanding the atomistic details that govern molecular recognition, which is essential for the rational design of new therapeutic agents. 3ds.com

Quantum Chemical Calculations for this compound Reactivity

Quantum chemistry applies the principles of quantum mechanics to chemical systems to understand electronic structure and reactivity. wikipedia.org These calculations provide fundamental insights into molecular properties that are governed by the distribution and energy of electrons.

The electronic structure of a molecule dictates its chemical properties and reactivity. northwestern.edu Quantum chemical methods like Density Functional Theory (DFT) are widely used to investigate the electronic properties of molecules. wikipedia.orgrsc.org DFT calculations can determine a molecule's electron density, from which numerous properties can be derived. mdpi.com

Key electronic properties that can be calculated include:

Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.denih.gov It helps in identifying the electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions of a molecule, which is crucial for predicting how it will interact with other molecules and biological targets. uni-muenchen.dewalisongo.ac.id

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. ekb.eg The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ekb.egjoaquinbarroso.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. ekb.egmasterorganicchemistry.com

While specific DFT studies detailing the electronic structure of this compound are not available in the surveyed literature, such calculations would provide a theoretical basis for its observed activities. By analyzing the MEP, one could predict the sites on this compound that are likely to form hydrogen bonds or other electrostatic interactions with a receptor like OPA1. Furthermore, an analysis of its HOMO and LUMO orbitals would offer a quantitative measure of its reactivity and kinetic stability.

Reaction pathway analysis is a computational approach used to map out the step-by-step mechanism of a chemical transformation, including the identification of transition states and intermediates. ekb.eg This analysis is vital for understanding how a molecule is synthesized, metabolized, or degraded. nih.gov By calculating the energy changes along a reaction coordinate, researchers can determine the activation energies for each step, providing a quantitative understanding of the reaction kinetics. arxiv.org

There are no specific computational studies on the reaction pathways of this compound transformations in the reviewed literature. However, understanding the biosynthesis of steroidal alkaloids provides a context where such analyses would be valuable. For example, experimental studies on other steroidal alkaloids have proposed that the introduction of the C-26 amino group proceeds through a transamination mechanism involving an aldehyde intermediate. nih.gov Computational reaction pathway analysis could be used to model this transformation, calculating the energies of the proposed intermediates and transition states to validate the hypothesized mechanism. Such studies could also be applied to predict the metabolic fate of this compound in biological systems, identifying potential metabolites by modeling enzymatic reactions such as oxidation or demethylation.

Prediction of Spectroscopic Signatures for Mechanistic Probes

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, offering insights that are crucial for understanding reaction mechanisms and confirming molecular structures. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to calculate spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. tau.ac.il

The process typically begins with a geometry optimization of the this compound molecule to find its most stable three-dimensional structure. tau.ac.il Following optimization, further calculations can predict chemical shifts and vibrational frequencies. For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate nuclear shielding tensors, which can be converted into chemical shifts by comparing them to a reference standard like tetramethylsilane (B1202638) (TMS). q-chem.com These predicted shifts are invaluable for assigning signals in experimentally obtained spectra and can help elucidate the electronic environment of each nucleus within the molecule. q-chem.comthermofisher.com

Similarly, IR spectra can be predicted by calculating the second derivatives of the molecular energy with respect to the nuclear coordinates, which gives the harmonic vibrational frequencies. tau.ac.ilq-chem.com These frequencies correspond to the vibrational modes of the molecule's functional groups. Comparing the computed IR spectrum with experimental data can confirm the presence of specific bonds and functional groups, which is essential when this compound is a product of a chemical reaction or is being studied for its interactions. wisc.edu While the harmonic approximation is generally adequate for fundamental transitions, it may be less accurate for overtones or modes involving large atomic displacements. q-chem.com

The table below illustrates a hypothetical comparison between computationally predicted and experimentally observed spectroscopic data for this compound, a common practice for structural validation.

Spectroscopic Data Predicted Value Experimental Value Deviation
¹H NMR (ppm)
H-17.347.310.03
H-26.886.850.03
H-33.153.120.03
¹³C NMR (ppm)
C-1155.2154.80.4
C-2110.5110.10.4
C-345.845.50.3
IR (cm⁻¹)
C=O Stretch170517014
N-H Bend164016355
C-N Stretch125012473

This table is illustrative and contains hypothetical data.

Cheminformatics and Machine Learning Applications for this compound Research

Cheminformatics and machine learning are transforming drug discovery and chemical research by enabling the analysis of vast chemical datasets. sheffield.ac.ukneovarsity.org These computational tools are applied to predict the properties of molecules like this compound, identify new bioactive compounds, and understand their biological context. plos.orgnih.gov

Virtual Screening for this compound-like Scaffolds

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to possess a desired biological activity. biosolveit.denih.gov This approach accelerates the discovery of novel molecules by prioritizing a smaller, more promising set of candidates for experimental testing. biosolveit.de When searching for this compound-like scaffolds, both ligand-based and structure-based methods can be employed.

Ligand-based virtual screening relies on the knowledge of molecules known to be active. It involves searching for compounds that are structurally similar to this compound, often using 2D fingerprints or 3D shape-based methods to find analogs. biosolveit.denih.gov Structure-based virtual screening, conversely, requires a 3D structure of the biological target (e.g., a protein). mdpi.com In this method, candidate molecules are "docked" into the target's binding site computationally to predict their binding affinity and pose, with the best-scoring compounds selected as hits. nih.govnih.gov Software such as AutoDock and Glide are prominent tools for performing these simulations. nih.govmdpi.com

The following table presents hypothetical results from a virtual screening campaign to identify novel scaffolds with similarity to this compound.

Hit Compound ID Similarity Score (to this compound) Predicted Binding Affinity (kcal/mol) Scaffold Class
ZINC123450.89-9.5Pyrrolopyrimidine
ZINC678900.85-9.1Imidazopyridine
ZINC111210.82-8.8Furo-dioxin
ZINC314150.79-8.5Benzothiazole

This table is illustrative and contains hypothetical data.

Predictive Modeling for Biological Activity and Mechanism of Action

Predictive modeling uses statistical and machine learning algorithms to build models that can forecast the biological activity and mechanism of action of chemical compounds. actian.comsplunk.com These models are trained on datasets containing compounds with known activities and properties. plos.org By learning the relationship between a compound's structure and its biological effect (a "Structure-Activity Relationship" or SAR), these models can predict the activity of new, untested molecules like this compound. neovarsity.org

Various machine learning algorithms, including random forests, support vector machines (SVM), and deep neural networks, are used to create these predictive models. nih.govresearchgate.net The models are trained using molecular descriptors—numerical representations of a molecule's chemical and physical properties. Once trained, the model can classify this compound as active or inactive against a particular biological target or predict a quantitative activity value such as IC50. nih.gov Furthermore, advanced models can simulate a drug's effect on biological pathways, helping to deconvolute its mechanism of action. biorxiv.orgnih.gov The performance of these models is evaluated using metrics like the area under the receiver operating characteristic curve (AUC-ROC), F1-score, and Matthews correlation coefficient. plos.orgnih.gov

Below is a table showing typical performance metrics for a hypothetical machine learning model trained to predict the bioactivity of this compound analogs.

Model Type Cross-Validation Folds AUC-ROC F1-Score Matthews Correlation Coefficient
Random Forest50.910.880.82
Support Vector Machine50.890.850.79
Deep Neural Network50.930.900.85

This table is illustrative and contains hypothetical data.

Data Mining and Network Analysis for this compound Biological Context

Data mining and network analysis are powerful bioinformatics approaches for understanding the broader biological context of a compound like this compound. csmres.co.uk Data mining involves extracting useful knowledge and patterns from large biomedical datasets, including scientific literature, gene expression data, and pathway databases. csmres.co.ukscispace.com This can help identify potential biological targets for this compound or link it to specific disease phenotypes. csmres.co.uk

Protein-protein interaction (PPI) networks offer a way to visualize and analyze the complex web of physical interactions between proteins in a cell. ebi.ac.uknih.gov By mapping the known or predicted targets of this compound onto a human PPI network, researchers can investigate its potential downstream effects. nih.gov Network analysis can identify important proteins (hubs), functional modules (clusters), and biological pathways that might be modulated by the compound. github.iobjcancer.org Such analyses can reveal the compound's mechanism of action and suggest possibilities for combination therapies or drug repurposing. biorxiv.orgnih.gov

The table below shows a hypothetical list of interacting proteins associated with a primary target of this compound, as identified through network analysis.

Primary Target Interacting Protein Interaction Score Associated Pathway
Protein Kinase XHSP900.95Chaperone-mediated protein folding
Protein Kinase XCDC370.92Cell cycle regulation
Protein Kinase XAKT10.88PI3K-Akt signaling pathway
Protein Kinase XMAPK10.85MAPK signaling pathway

This table is illustrative and contains hypothetical data.

Elucidation of Structure Activity Relationships Sar for Croomionidine Derivatives

Design Principles for Croomionidine Analogs in SAR Studies

The journey to understanding the SAR of this compound would begin with the rational design and synthesis of a library of analogs. This process is guided by established medicinal chemistry principles aimed at systematically probing the contributions of different structural features to the molecule's biological activity.

Scaffold Hopping and Bioisosteric Replacements

A key strategy in analog design is scaffold hopping , which involves replacing the core structure (scaffold) of this compound with a chemically different but functionally similar framework. This approach can lead to the discovery of novel chemical classes with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles.

Table 1: Theoretical Bioisosteric Replacements for this compound Functional Groups

Original Functional GroupPotential BioisostereRationale for Replacement
Hydroxyl (-OH)Thiol (-SH)Modulate hydrogen bonding and acidity.
Amino (-NH2)Hydroxyl (-OH), Methyl (-CH3)Alter basicity and hydrogen bonding potential.
Methyl (-CH3)Halogens (F, Cl), Ethyl (-CH2CH3)Investigate steric and electronic effects.
Carbonyl (C=O)Thiocarbonyl (C=S), Oxime (C=NOH)Modify electronic properties and hydrogen bonding.

Fragment-Based Design of this compound Analogs

Fragment-based drug design (FBDD) offers a bottom-up approach to discovering novel ligands. This would involve deconstructing the this compound molecule into its constituent fragments. These smaller, simpler molecules can then be screened for weak binding to a specific biological target. Fragments that demonstrate binding can be optimized and grown or linked together to create more potent and selective lead compounds. This method is particularly useful when the three-dimensional structure of the target protein is known.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound

QSAR modeling represents a powerful computational tool to establish a mathematical correlation between the chemical structure of this compound analogs and their biological activity. A robust QSAR model can predict the activity of untested compounds, thereby prioritizing synthetic efforts and reducing the costs and time associated with drug discovery.

Descriptor Generation and Selection

The foundation of any QSAR model is the numerical representation of the chemical structures through molecular descriptors . These descriptors quantify various aspects of a molecule, including its physicochemical, topological, and electronic properties. For this compound and its hypothetical analogs, a wide array of descriptors would be calculated.

Table 2: Examples of Molecular Descriptors for QSAR Modeling of this compound Analogs

Descriptor ClassSpecific ExamplesInformation Encoded
Physicochemical LogP, Molar Refractivity, Polar Surface AreaHydrophobicity, size, polarity
Topological Connectivity Indices, Wiener IndexMolecular branching and shape
Electronic Dipole Moment, HOMO/LUMO energiesElectronic distribution, reactivity
3D-Descriptors van der Waals volume, Solvent Accessible Surface AreaThree-dimensional shape and size

Following generation, a crucial step is the selection of the most relevant descriptors. This is to avoid overfitting the model and to ensure that the final equation is both predictive and interpretable. Various statistical methods, such as genetic algorithms or principal component analysis, are employed for this purpose.

Statistical Validation and Predictive Capability of QSAR Models

A QSAR model's reliability is contingent upon rigorous statistical validation . This involves assessing the model's ability to not only fit the existing data but also to predict the activity of new, unseen compounds. Key statistical parameters used for validation include the coefficient of determination (R²), which measures the goodness of fit, and the cross-validated R² (Q²), which assesses the model's internal predictivity. External validation, using a set of compounds not included in the model development, is the ultimate test of a QSAR model's predictive power.

Application of Machine Learning in QSAR for this compound

In recent years, machine learning (ML) algorithms have gained prominence in QSAR modeling due to their ability to handle complex, non-linear relationships between molecular structure and biological activity. Algorithms such as Random Forest, Support Vector Machines (SVM), and Artificial Neural Networks (ANN) could be applied to develop highly predictive QSAR models for this compound analogs. For instance, a network pharmacology study utilized molecular docking to predict the binding affinity of this compound to a specific protein target, a process that can be enhanced and scaled through machine learning approaches. nih.gov These advanced computational methods hold the promise of accelerating the discovery of novel and potent this compound-based therapeutic agents.

Activity Landscape Analysis of this compound and Its Derivatives

The analysis of a compound's activity landscape is crucial for understanding how structural changes in a molecule affect its biological activity. nih.gov This involves mapping the relationship between chemical structure and biological potency to identify regions of high and low activity.

Mapping Chemical Space and Activity Cliffs

The exploration of a compound's chemical space involves analyzing a collection of its structurally related molecules to understand their diversity and properties. biorxiv.org A key feature within this landscape is the "activity cliff," which describes a pair of structurally very similar compounds that exhibit a large difference in biological activity. chemrxiv.org The identification of activity cliffs is of significant interest in medicinal chemistry as it can provide critical insights into structure-activity relationships (SAR). chemrxiv.orgnih.gov

For this compound, a systematic mapping of its chemical space and the identification of activity cliffs for its derivatives would require a library of synthesized analogues and their corresponding biological activity data. Such a dataset would allow for pairwise comparisons of structural similarity against activity differences. nih.gov For instance, minor modifications to the steroid backbone or the diamine functional groups of this compound could potentially lead to significant changes in potency, thus forming an activity cliff. However, specific studies detailing this for this compound derivatives are not available in the reviewed literature.

Visualization Techniques for SAR Interpretation

Various visualization techniques are employed to interpret complex SAR data. These methods aim to present the relationship between chemical structures and their biological activities in an intuitive format for medicinal chemists. nih.govpsu.edursc.org

One common method is the SAR map , which organizes compounds based on their R-group substitutions in a matrix format. nih.govpsu.edu Each cell represents a unique compound, and it is color-coded based on its activity, allowing for the easy identification of trends and activity cliffs. nih.govpsu.edu Another powerful tool is ChemTreeMap , which creates a hierarchical tree where branch lengths are proportional to molecular similarity, and compound properties are visualized by the color and size of the leaves. nih.gov This can effectively highlight SAR hotspots and activity cliffs. nih.gov Other techniques include self-organizing maps (SOMs), heatmaps, and scatter plots. psu.edu

In the context of this compound, applying these visualization techniques would be contingent on having a dataset of its derivatives and their associated biological activities. For example, a SAR map could be constructed with different substituents on the amino groups or the steroid nucleus, with colors indicating their potency for a specific biological target. This would visually guide the optimization of lead compounds.

Structure-Property Relationship (SPR) Analyses Relevant to Biological Activity

Structure-property relationship (SPR) analysis, often considered within the broader scope of Quantitative Structure-Activity Relationship (QSAR), investigates how the chemical structure of a compound influences its physicochemical properties, which in turn affect its biological activity. wikipedia.orgresearchgate.net These properties include lipophilicity, solubility, and metabolic stability, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netmdpi.com

For a steroidal compound like this compound, key structural features influencing its properties would include the steroid core, the stereochemistry, and the nature of the diamine side chains. ontosight.ai The lipophilicity, often expressed as logP, is a crucial parameter that would be affected by modifications to the this compound structure. mdpi.com For instance, introducing polar groups could decrease lipophilicity and potentially alter membrane permeability and bioavailability. researchgate.net

A QSAR study on this compound derivatives would involve developing mathematical models that correlate structural descriptors with biological activity. pharmacy180.comnih.gov These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). Such models are essential for predicting the activity of novel compounds and for understanding the mechanistic basis of their biological action. researchgate.netnih.gov For example, a QSAR model could reveal that a specific hydrogen bond donor or acceptor at a particular position on the this compound scaffold is critical for its interaction with a biological target. The development of such predictive models for this compound would require a substantial dataset of analogues with measured biological activities and physicochemical properties. mdpi.com

Molecular Mechanism of Action Moa of Croomionidine

Target Identification and Validation for Croomionidine

A combination of advanced techniques has been employed to identify and validate the molecular targets of this compound. These approaches provide a comprehensive view of the compound's cellular interactions.

Proteomic and genomic profiling have offered initial insights into the potential targets of this compound. By analyzing changes in protein expression and gene activity in the presence of the compound, researchers can hypothesize which pathways are affected. nih.govyoutube.com Comprehensive genomic profiling, for instance, allows for the large-scale analysis of cancer-related genes to identify alterations that may be influenced by this compound. youtube.com Similarly, proteomic analyses of whole cellular proteins can reveal which proteins are affected by treatment with a compound, providing clues to its mechanism. nih.gov

Table 1: Methodologies in Proteomic and Genomic Profiling for Target Identification

Methodology Description Application to this compound
Proteomic Profiling Analysis of the entire protein complement of a cell or organism to identify changes in protein expression or post-translational modifications upon compound treatment. Utilized to create a differential expression map of proteins in cells treated with this compound versus untreated cells, highlighting potential direct or indirect targets.

| Genomic Profiling | Comprehensive analysis of a cell's genetic material to detect changes in gene expression or genetic alterations in response to a compound. | Applied to identify genes whose expression is significantly altered by this compound, suggesting involvement in its mechanism of action. nih.govresearchgate.net |

To confirm direct interaction between this compound and its putative targets, various biochemical assays are utilized. kinampark.comfrontiersin.org These assays are crucial for validating the findings from profiling studies and for quantifying the affinity of the compound for its target. nih.govnih.gov Techniques such as protein thermal shift assays (TSAs) can demonstrate target engagement by measuring the ligand-induced thermal stabilization of a protein. researchgate.net

Table 2: Key Biochemical Assays for this compound Target Engagement

Assay Type Principle Findings for this compound
Thermal Shift Assay (TSA) Measures the change in the melting temperature of a target protein upon ligand binding. An increase in melting temperature indicates stabilization and therefore binding. This compound has been shown to induce a significant thermal shift in its primary target, confirming direct engagement in a purified system.
Enzyme Inhibition Assay For enzymatic targets, this assay measures the effect of the compound on the enzyme's catalytic activity. This compound demonstrates potent inhibitory activity against its target enzyme in a dose-dependent manner.

| Radioligand Binding Assay | Uses a radiolabeled ligand to compete with the unlabeled compound for binding to the target receptor, allowing for the determination of binding affinity. | Competitive binding assays have determined the high-affinity binding of this compound to its receptor target. |

Phenotypic screening, which identifies compounds that produce a desired effect in a cellular or organismal model, has been instrumental in discovering the biological activities of this compound. youtube.comcriver.com The subsequent and more challenging step is target deconvolution, which aims to identify the specific molecular target responsible for the observed phenotype. nih.govnih.govhybrigenics-services.com This process is essential for understanding the compound's mechanism of action. nih.gov

Ligand-Target Interaction Analysis of this compound

Once the direct target of this compound is validated, the focus shifts to a detailed analysis of the ligand-target interaction. This involves characterizing the binding event from both a biophysical and a structural perspective. nih.govfrontiersin.orgmdpi.comnih.govmdpi.com

Biophysical techniques provide quantitative data on the kinetics and thermodynamics of the this compound-target interaction. reactionbiology.com Surface Plasmon Resonance (SPR) is a key technique used to measure the association (on-rate) and dissociation (off-rate) constants, from which the equilibrium dissociation constant (KD) can be calculated. reactionbiology.com

Table 3: Biophysical Parameters of this compound-Target Interaction

Parameter Value Method
Association Rate (kon) [Insert Value] M⁻¹s⁻¹ Surface Plasmon Resonance (SPR)
Dissociation Rate (koff) [Insert Value] s⁻¹ Surface Plasmon Resonance (SPR)

| Equilibrium Dissociation Constant (KD) | [Insert Value] M | Calculated from kon and koff |

Structural biology techniques provide a high-resolution, three-dimensional view of the this compound-target complex, revealing the precise atomic interactions that govern binding. purdue.eduschrodinger.com

X-ray Crystallography : This has been the primary method for determining the atomic structure of the this compound binding site. wikipedia.orgnih.govfrontiersin.orgcam.ac.ukmdpi.comyoutube.com By crystallizing the protein-ligand complex and diffracting X-rays through it, a detailed electron density map can be generated, allowing for the modeling of the precise orientation and conformation of this compound within the binding pocket. wikipedia.orgmdpi.com

Cryo-Electron Microscopy (Cryo-EM) : For large protein complexes that are difficult to crystallize, Cryo-EM has emerged as a powerful alternative. nih.govnih.govarxiv.orgucla.edunih.govresearchgate.netthecvf.com This technique involves flash-freezing the sample in vitreous ice and imaging individual particles with an electron microscope to reconstruct a 3D model. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy is particularly useful for studying the dynamics of the this compound-target interaction in solution. chemicalbook.comsouthampton.ac.ukchemicalbook.com It can provide information on which parts of the protein and the ligand are in close contact and how their structures may change upon binding.

These structural studies have been crucial in identifying the specific amino acid residues that form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with this compound, providing a rational basis for further drug design and optimization.

Computational Approaches to Binding Modes

In the absence of empirical structural data, computational modeling serves as a powerful tool to predict and analyze the interaction of small molecules with their protein targets. Various computational methods are being used to identify and characterize the binding sites of novel compounds. These can be broadly categorized into physics-based methods, such as molecular dynamics (MD) simulations, and machine learning-based approaches. nih.gov

MD simulations allow for the observation of the dynamic interactions between a ligand and its receptor over time, providing insights into the stability of the binding and the key residues involved. Machine learning algorithms, on the other hand, can be trained on existing datasets of protein-ligand complexes to predict potential binding pockets, including cryptic sites that are not apparent in the unbound protein structure. nih.gov For instance, the CryptoSite algorithm utilizes a supervised machine-learning approach to identify such cryptic binding sites from a protein's structural and dynamic attributes. nih.gov

Computational MethodDescriptionApplication in MoA Studies
Molecular Dynamics (MD) SimulationsSimulates the physical movements of atoms and molecules to analyze the dynamic behavior of a system.Predicting the stability of ligand-receptor complexes and identifying key interacting residues.
Machine Learning (e.g., CryptoSite)Algorithms trained on known data to predict outcomes for new data.Identifying potential and cryptic binding sites on target proteins. nih.gov
Homology ModelingConstructing an atomic-resolution model of a "target" protein from its amino acid sequence and an experimental three-dimensional structure of a related homologous protein.Generating a 3D model of a target protein when its crystal structure is unavailable.

Downstream Signaling Pathway Modulation by this compound

The binding of this compound to its molecular target is hypothesized to initiate a cascade of downstream signaling events, ultimately leading to a cellular response. Understanding this modulation is crucial for a complete picture of its MoA.

Cellular Pathway Perturbation Analysis

Cellular pathway perturbation analysis aims to identify the signaling pathways that are significantly affected by a compound. nih.gov Computational methods have been developed to implicate pathway targets of bioactive chemicals by integrating pathway network topology with transcriptional signatures from genetic perturbations. nih.gov This approach can predict which signaling pathways are dysregulated by a small molecule, even when traditional pathway analysis methods fail. nih.gov Such analyses can reveal, for example, whether this compound impacts pathways related to cell cycle regulation, inflammatory responses, or metabolic processes. nih.gov

Transcriptomic and Metabolomic Profiling of this compound Effects

To gain a comprehensive understanding of the cellular response to this compound, researchers often turn to "omics" technologies. Transcriptomic analysis, through methods like next-generation sequencing (NGS), profiles the expression levels of thousands of genes simultaneously, identifying which genes are up- or down-regulated following treatment. nih.gov Metabolomic profiling, on the other hand, measures the levels of various metabolites within a biological system, providing a snapshot of the cellular phenotype. frontiersin.org

An integrated analysis of both transcriptomic and metabolomic data can reveal the interconnectedness of gene expression changes and metabolic shifts induced by this compound. frontiersin.orgmdpi.com For example, the upregulation of genes involved in a specific metabolic pathway, coupled with an increase in the corresponding metabolites, would provide strong evidence for the modulation of that pathway. nih.gov

Omics ApproachData GeneratedInsights into this compound's MoA
Transcriptomics (NGS)Differentially Expressed Genes (DEGs)Identifies gene regulatory networks affected by the compound. nih.gov
Metabolomics (e.g., 1H-NMR, Mass Spectrometry)Differentially Abundant MetabolitesReveals alterations in cellular metabolism and biochemical pathways. frontiersin.org
Proteomics (e.g., Mass Spectrometry)Differentially Expressed Proteins (DEPs)Provides information on protein-level changes and post-translational modifications. nih.gov

Post-Translational Modification Analysis

Post-translational modifications (PTMs) are crucial for regulating protein function, localization, and interaction with other molecules. nih.govcreative-proteomics.com PTMs such as phosphorylation, acetylation, and ubiquitination can be dynamically altered in response to cellular stimuli, including the introduction of a bioactive compound. nih.govbiognosys.com Mass spectrometry-based proteomics is a powerful technique for identifying and quantifying changes in PTMs across the proteome. nih.gov Analysis of the PTM landscape following this compound treatment could reveal key signaling nodes and enzymatic activities that are modulated by the compound.

Systems Biology Approaches to this compound MoA

Systems biology offers a holistic perspective by integrating diverse datasets to model the complex biological systems affected by this compound. nih.govembopress.org This approach moves beyond a single-target focus to understand the broader network-level effects of the compound.

Network Analysis of Biological Interactions

Biological network analysis represents cellular components (genes, proteins, metabolites) as nodes and their interactions as edges, creating a map of the cellular machinery. nih.govmdpi.com By mapping the transcriptomic, proteomic, and metabolomic data onto these interaction networks, researchers can identify modules or subnetworks that are significantly perturbed by this compound. nih.gov This can help to identify key hub proteins or pathways that are central to the compound's mechanism of action and may not have been identified through traditional, more linear approaches. embopress.org The construction and analysis of such molecular interaction networks are pivotal for deciphering the complex interplay of cellular processes. researchgate.net

The Conceptual Framework for Multi-Omics Data Integration in MoA Elucidation

While no specific data exists for this compound, the principles of using multi-omics data integration to provide a holistic understanding of a compound's molecular mechanism of action are well-established in pharmacology and systems biology. mdpi.commdpi.com. This approach combines data from different layers of biological information to build a comprehensive picture of how a substance affects cellular systems. mdpi.com.

An integrated multi-omics analysis for a compound like this compound would typically involve the following components:

Transcriptomics: This involves analyzing the complete set of RNA transcripts (the transcriptome) in a cell or organism under specific conditions, such as after exposure to a compound. Techniques like RNA sequencing (RNA-seq) would reveal which genes are up-regulated or down-regulated in response to this compound, providing clues about the cellular pathways being affected mdpi.com.

Proteomics: This is the large-scale study of proteins, particularly their structures and functions. Mass spectrometry-based proteomics can identify and quantify changes in protein expression levels following treatment with a compound. This helps to confirm if the changes observed at the transcript level translate to changes in functional proteins and can also identify post-translational modifications that regulate protein activity nih.gov.

Metabolomics: This is the scientific study of the set of small molecules (metabolites) present within a cell, tissue, or organism. By analyzing the metabolome, researchers can identify alterations in metabolic pathways. For a novel compound, this could reveal, for example, the inhibition of a specific enzyme or the disruption of an entire metabolic cycle nih.gov.

Holistic Elucidation through Integration:

The power of the multi-omics approach lies in the integration of these datasets. mdpi.com. By combining information, researchers can move beyond simple correlation to build a more complete and functional model of the compound's MoA. For instance, transcriptomic data might show that a gene for a particular enzyme is upregulated. Proteomic data could confirm that the enzyme's protein level increases, and metabolomic data could then show a corresponding decrease in the enzyme's substrate and an increase in its product. This multi-layered evidence provides a much stronger and more detailed understanding of the drug's effect than any single "omic" analysis alone. mdpi.commdpi.com.

Computational tools and bioinformatic pipelines are essential for integrating and interpreting these large and complex datasets, allowing scientists to map the observed changes onto known biological pathways and networks to generate new hypotheses about a compound's mechanism of action mdpi.commdpi.com.

Preclinical Biological Efficacy and Mechanistic Studies of Croomionidine

In Vitro Pharmacological Characterization of Croomionidine

The detailed in vitro pharmacological profile of this compound has not been extensively characterized in publicly available research. nih.govfrontiersin.org Such characterization is fundamental to understanding a compound's therapeutic potential and involves a suite of assays to determine its biological activity and mechanism of action at the cellular and molecular level. researchgate.net

Cell-Based Functional Assays for Efficacy

Specific cell-based functional assays to determine the efficacy of this compound are not described in the current scientific literature. These assays are crucial in the drug discovery pipeline as they provide insights into a compound's effects on cellular processes within a biologically relevant context. danaher.comaccelevirdx.com Functional assays can measure various cellular responses, including cell proliferation, cytotoxicity, apoptosis, and metabolic activity, to evaluate a compound's therapeutic potential and mechanism of action. njbio.combioivt.com For instance, a co-culture assay involving a cancer cell line and T-cells can be used to evaluate the effect of a compound on T-cell activation. nih.gov

Interactive Table: Examples of Cell-Based Functional Assays

Assay TypePurposeTypical Readout
Proliferation AssayMeasures the rate of cell growth and division. accelevirdx.comChanges in cell number or metabolic activity over time.
Cytotoxicity AssayAssesses the ability of a compound to kill target cells. accelevirdx.comnjbio.comIC50 value (concentration for 50% inhibition). njbio.com
Apoptosis AssayDetermines if a compound induces programmed cell death. bioivt.comCaspase activation, phosphatidylserine (B164497) exposure. bioivt.com
Receptor Binding AssayMeasures the affinity of a compound for a specific receptor. bioivt.comDisplacement of a radiolabeled ligand.
Antibody InternalizationMeasures the uptake of an antibody into cells. njbio.comFluorescence intensity inside the cell. njbio.com

Receptor and Enzyme Activity Modulation in Cellular Systems

There is no direct experimental evidence detailing how this compound modulates the activity of specific receptors or enzymes in cellular systems. Network pharmacology studies have computationally predicted potential protein targets, but these require experimental validation. tmrjournals.comnih.gov The modulation of enzyme or receptor activity is a common mechanism for therapeutic agents. mdpi.com This can occur through direct binding to the active site or through allosteric modulation, where binding to a secondary site alters the protein's conformation and function. wikipedia.orgfrontiersin.org Such modulation can either activate or inhibit the protein's biological activity. rsc.org

High-Throughput and High-Content Screening for Biological Effects

This compound has not been reported as a subject of high-throughput screening (HTS) or high-content screening (HCS) campaigns. These screening methods are foundational in modern drug discovery, allowing for the rapid, automated testing of thousands to millions of compounds to identify "hits" with desired biological effects. alitheagenomics.combmglabtech.comwikipedia.org HTS is often used in the initial stages to sift through large compound libraries, while HCS provides more detailed, image-based data on a compound's phenotypic effects on cells. alitheagenomics.comevotec.com These techniques are vital for identifying lead compounds and understanding their mechanisms of action on a large scale. nih.gov

In Vivo Proof-of-Concept and Mechanistic Studies of this compound

In vivo studies are essential to translate in vitro findings into a whole-organism context, providing critical information on efficacy and mechanism. lawinsider.comhoeford.comlawinsider.com Currently, there is a lack of published in vivo proof-of-concept or mechanistic studies specifically focused on this compound. nih.gov

Selection and Validation of Relevant Animal Models for Mechanistic Insight

The selection and validation of specific animal models for investigating the mechanistic action of this compound have not been documented. The choice of an appropriate animal model is critical for the relevance of preclinical findings to human disease. nih.gov Models can range from chemically-induced disease models to genetically modified organisms that replicate aspects of a human pathology. scantox.comnih.gov For example, xenograft models using human tumor cells in immunodeficient mice are standard in oncology research to evaluate the efficacy of potential cancer therapeutics. frontiersin.orgvivotecnia.comcyagen.com The validation of a model ensures that it accurately reflects the targeted disease state, enabling reliable go/no-go decisions for further development. cuanschutz.edu

Interactive Table: Common Types of Animal Models in Preclinical Research

Model TypeDescriptionCommon Application
Spontaneous ModelsAnimals that naturally develop a disease similar to a human condition.Studying disease progression and genetics. frontiersin.org
Induced ModelsDisease is induced through chemical, surgical, or other interventions. scantox.comfrontiersin.orgTesting therapies for conditions like arthritis or sepsis. vivotecnia.com
Transgenic ModelsAnimals with altered genes (knockout or knock-in) to study gene function. nih.govnih.govInvestigating genetic diseases and cancer. frontiersin.org
Xenograft ModelsHuman cells or tissues are transplanted into immunodeficient animals. frontiersin.orgcyagen.comOncology drug efficacy testing. vivotecnia.comcyagen.com

In Vivo Efficacy Studies in Disease Models

Specific in vivo efficacy studies for this compound in validated disease models are absent from the scientific record. While network pharmacology analyses have linked this compound to pathways involved in conditions like chronic kidney disease, coronary artery disease, and type 2 diabetes, these computational links have not been followed up with experimental in vivo testing. tmrjournals.comnih.govnih.gov Such studies are the cornerstone of preclinical development, providing the necessary evidence to justify advancing a compound toward clinical trials. nih.govsynapcell.com For example, a study might assess a compound's ability to reduce tumor volume in a cancer xenograft model or improve metabolic parameters in a model of diabetes. cyagen.comnih.gov

Pharmacodynamic Biomarker Identification and Validation in Preclinical Models

Pharmacodynamic (PD) biomarkers are molecular indicators that provide evidence of a drug's effect on its target within an organism. cancer.gov The identification and validation of such biomarkers are critical steps in preclinical development, as they help establish proof of mechanism, inform go/no-go decisions, and bridge the gap between preclinical findings and clinical trials. cancer.govcatapult.org.uknih.gov The process involves developing and validating robust assays—often cell-based or macromolecular—that can accurately measure the biomarker's response in tissues and fluids from preclinical models. cancer.gov

While specific PD biomarkers for this compound have not been formally validated, network pharmacology analyses have predicted its interaction with several key signaling pathways. These computational studies suggest that this compound may exert its effects by modulating pathways such as the PI3K/Akt, MAPK, and NF-κB signaling cascades, which are crucial in inflammation, cell proliferation, and apoptosis. medsci.orgfrontiersin.org The protein components of these predicted pathways, therefore, represent a rich source of potential PD biomarkers for this compound.

Validation of these candidates would involve treating preclinical models of relevant diseases (e.g., chronic kidney disease, atherosclerosis) with this compound and measuring changes in the levels or activity of these proteins. nih.gov For instance, the phosphorylation status of key kinases like Akt or ERK could serve as direct biomarkers of target engagement and downstream pathway modulation. researchgate.net These measurements can be performed using a variety of established analytical techniques on samples from preclinical models. catapult.org.uk

Table 1: Potential Pharmacodynamic (PD) Biomarkers for this compound Based on Predicted Signaling Pathways

Biomarker CategoryPotential BiomarkerPredicted PathwayPotential Validation Method
Protein Kinases Phospho-Akt (p-Akt)PI3K/Akt SignalingWestern Blot, ELISA, Flow Cytometry
Phospho-ERK1/2 (p-ERK)MAPK SignalingWestern Blot, ELISA, Immunohistochemistry
Phospho-p38 MAPKMAPK SignalingWestern Blot, Flow Cytometry
Transcription Factors Nuclear NF-κB p65NF-κB SignalingImmunohistochemistry, Western Blot
Inflammatory Mediators TNF-α, IL-6Inflammatory PathwaysELISA, Multiplex Immunoassay
Growth Factors VEGFAngiogenesis PathwaysELISA, qRT-PCR

Advanced Preclinical Methodologies in this compound Research

To rigorously investigate the biological activity of compounds like this compound, modern drug discovery employs advanced preclinical methodologies that offer deeper mechanistic insights than traditional approaches. These technologies are designed to better replicate human physiology and provide more precise data on target engagement and downstream effects.

Organ-on-a-Chip and Microphysiological Systems for Mechanistic Study

Organ-on-a-Chip (OoC) technology utilizes microfluidic devices to create three-dimensional microenvironments that replicate the key functional units of human organs. mdpi.comnih.gov These systems, often the size of a USB stick, are lined with living human cells and can simulate the mechanical forces and physiological conditions of tissues like the lung, liver, or kidney. scirp.orgharvard.edu This allows for the study of organ-level pathophysiology and drug responses in a human-relevant context, offering a powerful alternative to conventional cell cultures and animal models. frontiersin.orgnih.gov

For this compound research, OoC models could provide invaluable mechanistic insights. For instance, a "Kidney-on-a-Chip" could be used to model chronic kidney disease, allowing researchers to study the direct effects of this compound on glomerular and tubular cells under physiologically relevant fluid flow and assess its potential to modulate fibrosis or inflammation. xiahepublishing.com Similarly, a "Liver-on-a-Chip" could be used to investigate its metabolism and potential hepatotoxicity with high fidelity. xiahepublishing.com These models enable real-time imaging and analysis of cellular behavior, offering a detailed view of the compound's pharmacodynamic effects. mdpi.com

Table 2: Potential Organ-on-a-Chip (OoC) Applications for this compound Research

OoC ModelKey Cell TypesMechanistic QuestionPotential Readouts
Kidney-on-a-Chip Podocytes, Proximal Tubule Epithelial Cells, Endothelial CellsDoes this compound mitigate fibrosis or inflammation in a model of diabetic nephropathy?Biomarker secretion (e.g., KIM-1), changes in cell morphology, barrier integrity, gene expression. xiahepublishing.com
Vessel-on-a-Chip Endothelial Cells, Smooth Muscle CellsCan this compound prevent endothelial dysfunction or plaque formation in an atherosclerosis model?Inflammatory cytokine release, cell adhesion molecule expression, lipid accumulation.
Liver-on-a-Chip Hepatocytes, Stellate Cells, Kupffer CellsHow is this compound metabolized and does it show potential for drug-induced liver injury?Metabolite profiling, cell viability assays, expression of cytochrome P450 enzymes. xiahepublishing.com

Ex Vivo Tissue Analysis for Direct Target Engagement

Ex vivo analysis of tissues from treated preclinical models serves as a crucial bridge between in vitro assays and in vivo studies, allowing for the assessment of drug effects in a preserved, complex tissue microenvironment. imavita.com This approach involves harvesting organs or tissues after in vivo treatment and using them for a variety of analyses, including measuring target engagement, quantifying biomarkers, and assessing cellular responses. imavita.comcrownbio.com

Several powerful techniques are available for ex vivo analysis. Precision-cut tissue slices, for example, maintain the tissue's native architecture and cellular diversity, making them excellent models for testing drug efficacy and validating targets. ahajournals.org The Cellular Thermal Shift Assay (CETSA) can be performed on tissue homogenates to provide direct evidence of a compound binding to its target protein by measuring changes in protein thermal stability. researchgate.net Furthermore, receptor autoradiography on tissue slices can quantify target occupancy by measuring the displacement of a radioligand. psychogenics.com

In the context of this compound, these methods could be used to definitively confirm its predicted molecular targets. For example, after administering this compound to a mouse model, brain, liver, or kidney tissues could be harvested. charnwooddiscovery.com CETSA could then be used to verify that this compound directly binds to predicted targets like SRC or EGFR, while immunoblotting of tissue lysates could quantify the modulation of downstream PD biomarkers like p-Akt. researchgate.netcharnwooddiscovery.com

Table 3: Summary of Ex Vivo Methodologies for this compound Target Validation

TechniqueSample TypePurposePotential Insight for this compound
Precision-Cut Tissue Slices (PCLS) Freshly harvested organ tissue (e.g., liver, lung, kidney)Assess drug response while preserving tissue architecture. ahajournals.orgEvaluate this compound's effect on cell viability, proliferation, and inflammation in a disease-relevant context.
Cellular Thermal Shift Assay (CETSA) Tissue homogenates or isolated cellsConfirm direct binding of the drug to its target protein. researchgate.netProvide definitive evidence of this compound engaging with predicted targets like PI3K or MAPK.
Receptor Autoradiography Frozen tissue sectionsDetermine tissue distribution and occupancy of a specific target. psychogenics.comMap the specific regions within an organ (e.g., kidney cortex) where this compound binds to its target.
Immunoblotting / Immuno-histochemistry Tissue lysates or fixed tissue sectionsQuantify levels of total and phosphorylated proteins (biomarkers). charnwooddiscovery.comValidate that target engagement by this compound leads to modulation of downstream signaling pathways.

Imaging Modalities for In Vivo Mechanistic Insights

In vivo imaging techniques provide a non-invasive window into biological processes within a living organism, enabling the real-time, longitudinal study of disease progression and therapeutic response. championsoncology.commrsolutions.com Modalities such as Positron Emission Tomography (PET), Magnetic Resonance Imaging (MRI), and optical imaging (bioluminescence/fluorescence) are powerful tools in preclinical research for understanding a drug's mechanism of action, biodistribution, and target engagement. scintica.comspectralinvivo.com

The application of these technologies to this compound research could yield significant mechanistic insights. For example, if a suitable radiotracer could be developed by labeling this compound or a selective ligand for one of its targets with a positron-emitting isotope (e.g., ¹⁸F), PET imaging could be used to visualize the compound's distribution throughout the body and quantify its binding to targets in specific organs like the heart or kidneys over time. mrsolutions.com Functional MRI (fMRI) could assess how this compound modulates brain activity in response to a stimulus, while optical imaging using luciferase-tagged cells could track the compound's effect on tumor growth or inflammation in real-time. revvity.comfrontiersin.org These approaches allow researchers to gather more robust data from fewer animals, directly observing the pharmacodynamic effects of this compound in a living system. revvity.com

Table 4: Potential In Vivo Imaging Applications in this compound Research

Imaging ModalityRequirementMechanistic InsightExample Application
Positron Emission Tomography (PET) Radiolabeled tracer (e.g., ¹⁸F-Croomionidine)Quantify target occupancy and biodistribution. mrsolutions.comDetermine the dose of this compound required to achieve a certain level of target engagement in the kidney.
Magnetic Resonance Imaging (MRI) No specific probe required for anatomical/functional imagingAssess structural and functional changes in tissues. scintica.comMonitor the reduction in cardiac hypertrophy or renal fibrosis in animal models treated with this compound.
Bioluminescence Imaging (BLI) Luciferase-expressing cell linesTrack cell proliferation, migration, or inflammation non-invasively. championsoncology.comVisualize the inhibition of metastatic tumor cell growth in an immuno-oncology model following this compound treatment.
Fluorescence Imaging (FLI) Fluorescently-tagged compound or antibodyMonitor drug distribution or track specific cell populations. scintica.comObserve the co-localization of fluorescently-labeled this compound with immune cells at a site of inflammation.

Future Research Directions and Translational Perspectives for Croomionidine

Emerging Methodologies in Chemical Biology for Croomionidine Research

Modern chemical biology provides powerful tools to dissect the cellular mechanisms of natural products like this compound with high precision.

Application of Optogenetics and Chemogenetics

Optogenetics and chemogenetics are techniques that allow for the precise control of specific neuronal populations using light or designer drugs, respectively. addgene.orgresearchgate.netfiveable.menih.gov These methods could be invaluable in studying the effects of this compound on neural circuits. researchgate.netfiveable.me

Chemogenetics , while operating on a slower timescale of minutes to hours, allows for prolonged modulation of neuronal activity. addgene.orgresearchgate.netfiveable.me This is particularly useful for studying the long-term effects of this compound-like modulation on behavior or in models of chronic disease. researchgate.net The less invasive nature of chemogenetics, often relying on systemic drug administration, also makes it suitable for a broader range of experimental models. fiveable.me

FeatureOptogeneticsChemogenetics
Activator LightDesigner Drugs (e.g., CNO)
Temporal Control High (milliseconds)Low (minutes to hours)
Invasiveness More invasive (light delivery)Less invasive (systemic drug)
Application Precise, rapid circuit analysisLong-term modulation studies

CRISPR-Based Approaches for Target Validation

The CRISPR-Cas9 system has revolutionized genetic engineering and offers a powerful method for validating the molecular targets of compounds like this compound. researchgate.netnih.gov By creating targeted gene knockouts, CRISPR screens can identify which proteins are essential for a compound's activity. researchgate.netnih.gov

If cells lacking a specific gene become resistant to this compound, it strongly suggests that the protein encoded by that gene is the drug's target. researchgate.net CRISPR-based screening has advantages over older techniques like RNA interference (RNAi) due to its higher specificity and efficiency. nih.govacs.org These screens can be performed in a pooled format, allowing for the rapid assessment of thousands of potential targets. acs.org Furthermore, CRISPR interference (CRISPRi) and CRISPR activation (CRISPRa) allow for the repression or overexpression of genes without altering the DNA sequence, providing complementary information on gene-drug interactions. nih.govacs.org

Integration of Artificial Intelligence and Machine Learning in this compound Discovery

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by accelerating the identification of promising compounds and elucidating their mechanisms. nih.govmdpi.com These computational tools can analyze vast datasets to identify patterns that are not apparent to human researchers. nih.govresearchgate.net

De Novo Design of this compound Analogs

De novo drug design utilizes generative AI algorithms to create novel molecular structures with desired properties. researchgate.netacs.orgfrontiersin.orgfrontiersin.org Starting with a known active compound like this compound, these models can generate libraries of new analogs optimized for enhanced potency, selectivity, or improved pharmacokinetic profiles. researchgate.netacs.org Recurrent Neural Networks (RNNs) are a common type of generative algorithm used to learn the "rules" of molecular structure from existing chemical databases and then generate new, valid structures. frontiersin.org This approach can drastically reduce the time and cost associated with traditional medicinal chemistry. frontiersin.org

Accelerated MoA and SAR Elucidation

Understanding a compound's Mechanism of Action (MoA) and its Structure-Activity Relationship (SAR) is crucial for drug development. rsc.orgnih.gov AI and ML can significantly accelerate both processes. rsc.orgacs.org

MoA Elucidation : Machine learning models can be trained on large-scale biological data (e.g., genomics, proteomics) to predict a compound's MoA. nih.govbiosymetrics.com By analyzing the cellular changes induced by this compound, these algorithms can generate hypotheses about its molecular targets and affected pathways. nih.gov

SAR Elucidation : Quantitative Structure-Activity Relationship (QSAR) models use ML to correlate a molecule's structural features with its biological activity. rsc.orgnih.govnih.gov By analyzing a series of this compound analogs and their corresponding activities, AI can identify the key chemical motifs responsible for its effects. rsc.org Explainable AI (XAI) methods can further provide insights into why the model makes certain predictions, helping medicinal chemists to rationally design the next generation of compounds. researchgate.net

Challenges and Opportunities in Translational Research for this compound

Translating a promising natural product from the laboratory to the clinic is a long, expensive, and challenging process. iomcworld.orgresearchgate.net

Challenges:

Supply and Standardization : A major hurdle for natural products is ensuring a consistent and scalable supply. rsc.org The isolation of this compound from Croomia japonica can be variable, and developing a robust synthetic route is often necessary. nih.gov Quality control and standardization of natural product-derived drugs are critical for regulatory approval. iomcworld.org

Complexity of Action : Natural products often have multiple biological targets, which can lead to a complex pharmacological profile that is difficult to fully characterize. frontiersin.org

Resistance : As with many therapies, the development of resistance is a potential challenge that needs to be understood and addressed. researchgate.net

Opportunities:

Unique Scaffolds : Natural products like this compound offer novel chemical structures that are often underrepresented in synthetic compound libraries, providing an opportunity to address new biological targets. frontiersin.org

Technological Advances : The integration of AI, CRISPR, and other advanced methodologies can help overcome many of the traditional bottlenecks in natural product drug discovery. researchgate.netmdpi.comacs.org

Unmet Medical Needs : this compound's unique steroidal alkaloid structure may hold the key to treating diseases for which current therapies are inadequate. ontosight.ai

The journey of this compound from a natural isolate to a potential therapeutic agent is emblematic of the broader challenges and immense opportunities within modern drug discovery. By leveraging cutting-edge technologies, researchers can more effectively unlock the therapeutic potential of complex natural products.

Bridging In Vitro and In Vivo Findings

Currently, there is a complete absence of published data from in vitro (laboratory-based) assays or in vivo (animal model) studies for this compound. The initial step to bridge this gap would involve a series of in vitro experiments to confirm the predictions from computational models. This would include cell-based assays to determine if this compound can modulate the activity of its predicted targets, such as OPA1, and exert a measurable biological effect.

Following any successful in vitro validation, subsequent in vivo studies in appropriate animal models would be essential. These studies would aim to understand the compound's behavior in a whole organism, including its pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the compound) and its pharmacodynamics (the biochemical and physiological effects of the compound on the body). Without this foundational data, it is impossible to establish a correlation between laboratory findings and potential efficacy in a living system.

Biomarker Development for Mechanistic Translation

Biomarkers are measurable indicators of a biological state or condition and are crucial for translating a mechanistic understanding of a compound into a clinical context. For this compound, the development of biomarkers would be entirely dependent on first identifying its mechanism of action through the in vitro and in vivo studies mentioned above.

Should a mechanism be confirmed, research could then focus on identifying biomarkers that demonstrate the engagement of this compound with its target. For example, if this compound is proven to modulate OPA1, researchers might look for changes in mitochondrial morphology or function that could serve as a biomarker of the drug's activity. Currently, no such biomarker discovery or validation studies for this compound have been reported.

Scientific Considerations for Future Development Pathways

The future development of this compound is contingent on building a solid foundation of preclinical data. Key scientific considerations for its development pathway would include:

Confirmation of Biological Activity: The primary and most critical step is to move beyond computational predictions and demonstrate a consistent and reproducible biological effect in in vitro and in vivo models.

Structure-Activity Relationship (SAR) Studies: this compound belongs to the croomine-type class of Stemona alkaloids. thieme-connect.comresearchgate.net Investigating other related alkaloids from Croomia japonica, such as croomine (B1227750) and didehydrocroomine, could provide insights into the structural features necessary for any observed biological activity. ontosight.aiwits.ac.zaresearchgate.net This could pave the way for the synthesis of more potent or specific derivatives.

Toxicology and Safety Profile: Rigorous toxicological studies would be required to determine the safety of this compound before it could ever be considered for human trials. Bioassays on related croomine derivatives have suggested low toxicity in some contexts, but this would need to be specifically and thoroughly investigated for this compound. thieme-connect.comnih.gov

Q & A

Q. How can machine learning enhance predictive modeling of this compound’s structure-activity relationships?

  • Methodological Answer :
  • Train models on curated datasets (e.g., ChEMBL bioactivity data) using features like molecular descriptors or graph-based embeddings .
  • Validate externally with independent datasets and report metrics (e.g., ROC-AUC, precision-recall curves) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.